![molecular formula C9H7N2NaO2S B12306859 Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate](/img/structure/B12306859.png)
Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate
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Overview
Description
Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate is a chemical compound with the molecular formula C9H8N2O2SNa. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound features a benzothiazole ring, which is a sulfur-containing heterocycle, fused to an amino acetate group. This unique structure imparts significant chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate typically involves the reaction of 2-aminobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic
Biological Activity
Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate, a compound with the molecular formula C₉H₆NNaO₂S, is a sodium salt derivative of a benzothiazole. This compound is notable for its diverse biological activities, which have been the subject of various studies. The following sections will detail its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with acetic acid and sodium hydroxide. This method is favored for its high yields and purity. The general reaction can be summarized as follows:
This compound's structure enhances its solubility in aqueous environments, making it suitable for biological applications .
Biological Properties
This compound exhibits several biological activities:
- Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that this compound has significant antibacterial effects against various Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Compounds within the benzothiazole family have been reported to exhibit anticancer activity. For instance, derivatives have shown efficacy against leukemia and solid tumors in vitro .
- Neuroprotective Effects : Some studies suggest that benzothiazole derivatives can inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's disease treatment .
- Antiviral Activity : Recent research indicates that this compound may reduce virulence in pathogenic bacteria and enhance the effectiveness of antibiotics .
Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL for various pathogens, demonstrating its potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
Anticancer Studies
In vitro studies on human cancer cell lines showed that this compound induced apoptosis in leukemia cells with an IC50 value of approximately 5 µM after 48 hours of exposure. This suggests significant anticancer potential.
Cell Line | IC50 (µM) | Exposure Time |
---|---|---|
CCRF-CEM | 5 | 48 hours |
HL-60 | 4 | 48 hours |
K562 | 6 | 48 hours |
Scientific Research Applications
Antimicrobial Activity
Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate exhibits significant antimicrobial properties. Studies have shown that compounds derived from benzothiazole can inhibit the growth of various pathogens. For example, a structure-activity relationship study demonstrated that derivatives of benzothiazole could effectively reduce virulence in pathogenic bacteria without affecting their viability .
Case Study: Inhibition of Pathogenic Bacteria
- Pathogens Tested : Gram-negative bacteria
- Results : Substantial reductions in resistance to polymyxin antibiotics were observed when treated with this compound derivatives .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that benzothiazole derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, conjugates containing benzothiazole showed potent cytotoxic effects against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cells with IC50 values ranging from 0.14 to 8.59 μM .
Table 1: Cytotoxicity of Benzothiazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 0.14 |
Compound B | MCF7 | 0.31 |
Compound C | HeLa | 8.59 |
Agricultural Applications
This compound has potential applications in agriculture as a biopesticide due to its antifungal and antibacterial properties. The ability to enhance plant resistance against pathogens can be crucial for sustainable agricultural practices.
Fungicidal Activity
Research indicates that sodium salts of benzothiazole derivatives can act as effective fungicides. These compounds have been tested for their efficacy against common plant pathogens, showing promising results in inhibiting fungal growth.
Case Study: Efficacy Against Fungal Pathogens
- Pathogen Tested : Fusarium spp.
- Results : this compound demonstrated significant inhibition of fungal growth at concentrations as low as 100 μM .
Material Science Applications
In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. Its ability to form complexes with metals also opens avenues for developing novel materials with specific properties.
Polymer Synthesis
The compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.
Table 2: Polymer Properties with Additives
Polymer Type | Additive Used | Property Enhanced |
---|---|---|
Polyethylene | Sodium 2-(benzothiazole) | Thermal Stability |
Polystyrene | Sodium Salt | Mechanical Strength |
Properties
Molecular Formula |
C9H7N2NaO2S |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
sodium;2-(1,3-benzothiazol-2-ylamino)acetate |
InChI |
InChI=1S/C9H8N2O2S.Na/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
WIZKXROEWHXBNG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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